molecular formula C10H7I B183038 2-Iodonaphthalene CAS No. 612-55-5

2-Iodonaphthalene

Cat. No.: B183038
CAS No.: 612-55-5
M. Wt: 254.07 g/mol
InChI Key: FRNLBIWVMVNNAZ-UHFFFAOYSA-N
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Description

2-Iodonaphthalene is an organic compound with the molecular formula C10H7I. It is a derivative of naphthalene, where an iodine atom is substituted at the second position of the naphthalene ring. This compound is known for its significant role in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Safety and Hazards

2-Iodonaphthalene is considered hazardous. It’s recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .

Future Directions

While specific future directions for 2-Iodonaphthalene were not found in the search results, it’s worth noting that naphthol compounds like this compound have drawn great attention in various organic transformations because of their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It’s anticipated that this will stimulate researchers to design new strategies for the further exploitation of this compound for the rapid synthesis of versatile biologically relevant heterocycles .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been found that aryl azides, a group to which 2-Iodonaphthalene belongs, can be activated by light irradiation to generate highly reactive intermediates . These intermediates can enable protein labeling for protein functionalization, crosslinking, and profiling . This suggests that this compound may interact with proteins and other biomolecules in a similar manner.

Cellular Effects

It has been reported that aryl azides, including this compound, can be used for protein labeling in live cells . This suggests that this compound may have effects on various types of cells and cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that aryl azides can be activated by light irradiation to generate highly reactive intermediates . These intermediates can then interact with biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 52-56 °C , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

It is known that aryl azides can be activated by light irradiation, suggesting that this compound may be involved in light-dependent metabolic pathways .

Transport and Distribution

It is known that aryl azides can be activated by light irradiation, suggesting that this compound may be transported and distributed in a light-dependent manner .

Subcellular Localization

Given its potential role in protein labeling, it may be localized to areas of the cell where protein synthesis and modification occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodonaphthalene can be synthesized through various methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete iodination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the Sandmeyer reaction, which involves the diazotization of 2-naphthylamine followed by treatment with potassium iodide, is a widely used method for large-scale production .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high reactivity in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Its iodine atom provides a good leaving group, facilitating various substitution and coupling reactions .

Properties

IUPAC Name

2-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLBIWVMVNNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210107
Record name beta-Iodonaphthalene
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Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

612-55-5
Record name 2-Iodonaphthalene
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Record name beta-Iodonaphthalene
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Record name 2-Iodonaphthalene
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Record name beta-Iodonaphthalene
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Record name 2-Iodonaphthalene
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Synthesis routes and methods

Procedure details

2-Bromonapthalene (50.0 g, 242.0 mmol), copper iodide (230.0 g, 1210.0 mmol, 5 eq.), potassium iodide (200 g, 1210.0 mmol, 5 eq.) and hexamethylphosphoramide (500 mL) were stirred and heated to 160° C. for 8 h. This was cooled and added to 1N HCl (250 mL) then toluene (300 mL) and ether (300 mL) and the mixture filtered through celite. The organic layer was separated and washed with water (2×250 mL) dried over magnesium sulphate and concentrated to afford 2-iodonaphthalene (61.5 g, 59%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.46-7.52 (2H, m, ArH, 7.55-7.58 (1H, m, ArH), 7.68-7.74 (2H, m, ArH), 7.76-7.82 (1H, m, ArH), 8.22-8.26 (1H, m, ArH).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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